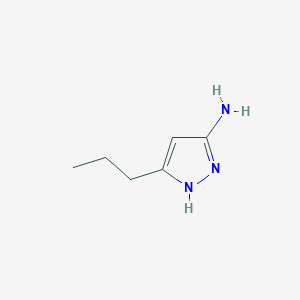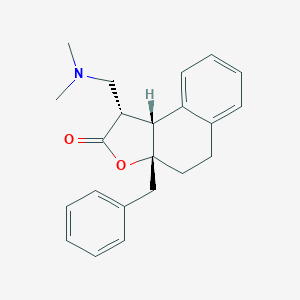![molecular formula C9H11N B138494 2-Methyl-3,4-dihydrocyclopenta[c]pyridine CAS No. 127117-20-8](/img/structure/B138494.png)
2-Methyl-3,4-dihydrocyclopenta[c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,4-dihydrocyclopenta[c]pyridine (MDCP) is a heterocyclic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. MDCP is a bicyclic compound with a nitrogen atom in its structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-3,4-dihydrocyclopenta[c]pyridine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has been shown to increase the levels of these neurotransmitters in the brain, which could explain its antidepressant and anxiolytic effects. 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has also been shown to inhibit the activity of pro-inflammatory cytokines, which could explain its anti-inflammatory effects.
Biochemical and Physiological Effects
2-Methyl-3,4-dihydrocyclopenta[c]pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which could explain its antidepressant and anxiolytic effects. 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has also been shown to inhibit the activity of pro-inflammatory cytokines, which could explain its anti-inflammatory effects. In addition, 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3,4-dihydrocyclopenta[c]pyridine has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate the activity of neurotransmitters and cytokines. However, there are also some limitations to using 2-Methyl-3,4-dihydrocyclopenta[c]pyridine in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways. In addition, 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has not been extensively studied in humans, which could limit its potential for clinical use.
Orientations Futures
There are several future directions for research on 2-Methyl-3,4-dihydrocyclopenta[c]pyridine. One area of interest is its potential for the treatment of neurological disorders such as depression, anxiety, and epilepsy. Another area of interest is its potential for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 2-Methyl-3,4-dihydrocyclopenta[c]pyridine and to identify its potential side effects and drug interactions.
Conclusion
In conclusion, 2-Methyl-3,4-dihydrocyclopenta[c]pyridine is a heterocyclic organic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, as well as anti-inflammatory and antioxidant properties. 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has several advantages for lab experiments, including its relatively simple synthesis method and its ability to modulate the activity of neurotransmitters and cytokines. However, there are also some limitations to using 2-Methyl-3,4-dihydrocyclopenta[c]pyridine in lab experiments, and further research is needed to fully understand its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-Methyl-3,4-dihydrocyclopenta[c]pyridine can be achieved through several methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine intermediate, which is then cyclized to form the bicyclic 2-Methyl-3,4-dihydrocyclopenta[c]pyridine structure. The Friedländer synthesis involves the condensation of an aromatic aldehyde with a primary amine, followed by cyclization to form the 2-Methyl-3,4-dihydrocyclopenta[c]pyridine structure.
Applications De Recherche Scientifique
2-Methyl-3,4-dihydrocyclopenta[c]pyridine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of neurological disorders. 2-Methyl-3,4-dihydrocyclopenta[c]pyridine has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
127117-20-8 |
|---|---|
Nom du produit |
2-Methyl-3,4-dihydrocyclopenta[c]pyridine |
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
2-methyl-3,4-dihydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C9H11N/c1-10-6-5-8-3-2-4-9(8)7-10/h2-4,7H,5-6H2,1H3 |
Clé InChI |
FCGZEZPDADDNBE-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC2=C1 |
SMILES canonique |
CN1CCC2=CC=CC2=C1 |
Synonymes |
2H-Cyclopenta[c]pyridine,3,4-dihydro-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



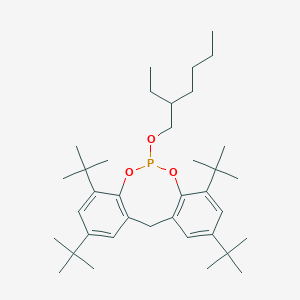

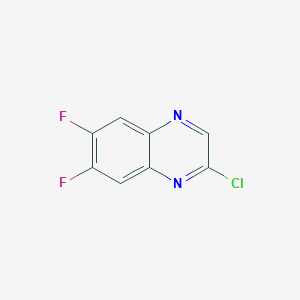
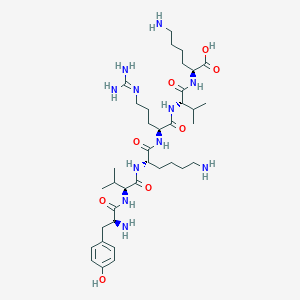
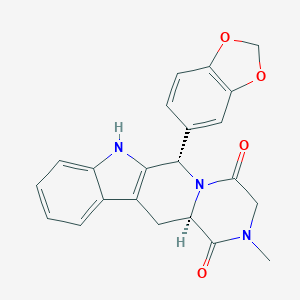
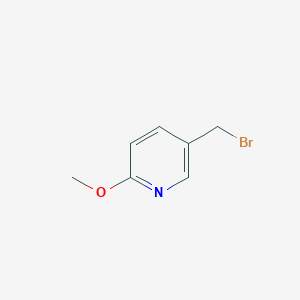
![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
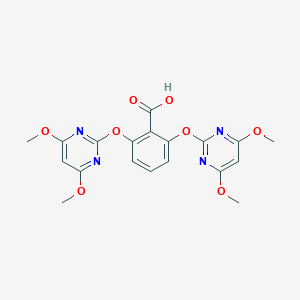
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)
